molecular formula C2H6AlCl B8745140 Dimethylalumanylium chloride

Dimethylalumanylium chloride

Cat. No.: B8745140
M. Wt: 92.50 g/mol
InChI Key: JGHYBJVUQGTEEB-UHFFFAOYSA-M
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Description

Dimethylaluminum chloride (DMAC, (CH₃)₂AlCl) is an organoaluminum compound characterized by its high reactivity and utility in organic synthesis. With a molecular weight of 92.5 g/mol, it exists as a clear, pyrophoric liquid at room temperature, melting at -21°C and boiling at 126–127°C . Its density (0.996 g/mL at 25°C) and insolubility in water underscore its air- and moisture-sensitive nature, necessitating handling under inert atmospheres (e.g., argon) .

DMAC is widely employed as a Lewis acid catalyst, particularly in stereoselective phosphorylation reactions for synthesizing ProTides—pharmaceutically active nucleotide analogs. For example, it mediates 5'-phosphorylation with high efficiency, enabling the production of antiviral agents like sofosbuvir without requiring 3'-protection strategies . Its hazards include flammability (H225), spontaneous ignition upon air exposure (H250), violent water reactivity (H260), and severe skin corrosion (H314), mandating stringent safety protocols .

Comparison with Similar Compounds

Trimethylaluminum (TMA, (CH₃)₃Al)

  • Chemical Properties : TMA is a stronger Lewis acid than DMAC due to the absence of electron-withdrawing chloride substituents, enhancing its electrophilicity. It is a pyrophoric liquid (bp 126°C) but less dense (0.748 g/mL) .
  • Applications : TMA is pivotal in polyolefin production (Ziegler-Natta catalysis) and semiconductor manufacturing, whereas DMAC specializes in phosphorylation and fine chemical synthesis .
  • Safety : Both compounds are pyrophoric, but TMA lacks the water-reactive chloride moiety, reducing H260 hazards .

Diethylaluminum Chloride (DEAC, (C₂H₅)₂AlCl)

  • Chemical Properties : DEAC’s ethyl groups introduce steric hindrance, reducing reactivity compared to DMAC. It has a higher boiling point (208°C) and density (0.96 g/mL) due to increased molecular weight .
  • Applications : DEAC is used in olefin polymerization and as a co-catalyst in carbonyl alkylation. DMAC’s smaller methyl groups favor reactions requiring lower steric bulk, such as ProTide synthesis .

Methylaluminum Sesquichloride (MASC, Al₂(CH₃)₃Cl₃)

  • Chemical Properties : This mixed chloro-methylaluminum compound exhibits intermediate Lewis acidity. Its solid-state structure and higher melting point (23°C) contrast with DMAC’s liquid form .
  • Applications: MASC is utilized in Friedel-Crafts alkylation and as a precursor for other organoaluminum species. DMAC’s defined stoichiometry allows for precise control in phosphorylation reactions .

Data Tables

Property Dimethylaluminum Chloride Trimethylaluminum Diethylaluminum Chloride
Formula (CH₃)₂AlCl (CH₃)₃Al (C₂H₅)₂AlCl
Molecular Weight (g/mol) 92.5 72.1 120.6
Boiling Point (°C) 126–127 126 208
Density (g/mL, 25°C) 0.996 0.748 0.96
Hazard Codes H225, H250, H260, H314 H250, H260 H225, H250, H314

Research Findings

  • Synthetic Efficiency : DMAC achieves >90% yield in ProTide synthesis, outperforming bulkier analogs like DEAC, which exhibit steric limitations .
  • Reactivity Trends : Chloride substituents in DMAC moderate Lewis acidity compared to TMA, enabling selective phosphorylation without over-activation of substrates .
  • Safety Profiles : DMAC’s dual hazards (pyrophoricity and water reactivity) necessitate more stringent handling than DEAC but align with TMA’s protocols .

Properties

Molecular Formula

C2H6AlCl

Molecular Weight

92.50 g/mol

IUPAC Name

dimethylalumanylium;chloride

InChI

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1

InChI Key

JGHYBJVUQGTEEB-UHFFFAOYSA-M

Canonical SMILES

C[Al+]C.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
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Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
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